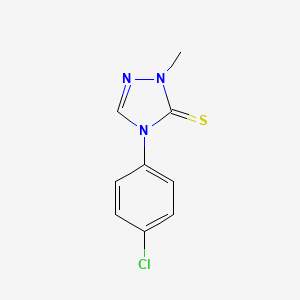

4-(4-chlorophenyl)-2-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “4-(4-chlorophenyl)-2-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione” belongs to a class of organic compounds known as triazoles. Triazoles are a group of five-membered ring compounds containing three nitrogen atoms in the ring. They are used in a wide range of applications in medicine and agriculture due to their diverse biological activities .

Molecular Structure Analysis

Triazoles have a five-membered ring structure with three nitrogen atoms and two carbon atoms. The specific structure of “4-(4-chlorophenyl)-2-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione” would include additional functional groups attached to this basic ring structure .

Chemical Reactions Analysis

Triazoles can undergo a variety of chemical reactions, including N-alkylation, N-arylation, and reactions with electrophiles at the carbon between the two nitrogens .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(4-chlorophenyl)-2-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione” would depend on its specific structure. In general, triazoles are stable compounds. They are resistant to oxidation and reduction, but can be hydrolyzed under acidic or alkaline conditions .

科学的研究の応用

Antibacterial Activity

4-(4-chlorophenyl)-2-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione and its derivatives have been studied for their antibacterial properties. Research indicates that novel derivatives of this compound show significant activity against various Gram-positive and Gram-negative bacterial strains (Plech, Wujec, Kaproń, Kosikowska, & Malm, 2011).

Corrosion Inhibition

The compound and its derivatives have been investigated for their role as corrosion inhibitors. A study focusing on quinolinyl triazole derivatives, including this compound, found them effective in inhibiting corrosion of mild steel in hydrochloric acid environments (Bhat & Shetty, 2021).

Structural Analysis and Synthesis

The compound's structure and synthesis have been extensively studied. For instance, a 2023 study presented the synthesis and structural assignment of a related compound through HRMS, IR, 1H and 13C NMR experiments (Wujec & Typek, 2023).

Crystallography and Molecular Packing

The compound's molecular structure, including its crystallography and molecular packing, has been characterized in detail. Research published in 2019 provides insights into the molecular structure, confirming the molecule's existence as the thione tautomer and detailing its molecular packing characteristics (Yeo, Azizan, & Tiekink, 2019).

Lipase and α-Glucosidase Inhibition

This compound and its derivatives have been investigated for their potential in inhibiting lipase and α-glucosidase, key enzymes in metabolic processes. A study demonstrated that some synthesized derivatives show significant activity in this regard (Bekircan, Ülker, & Menteşe, 2015).

Antifungal and Antimicrobial Properties

The compound and related derivatives have shown potential in antifungal and antimicrobial applications. Their synthesis and biological activities have been a subject of several studies highlighting their effectiveness against various pathogens (Zheng, 2015).

Anticonvulsant Properties

Research has also explored the anticonvulsant properties of 4-(4-chlorophenyl)-2-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione. Studies indicate its efficacy in protecting against seizures, with some derivatives showing promise as potential drug candidates (Plech et al., 2014).

作用機序

Target of Action

Similar compounds have been known to target enzymes involved in fungal cell growth and metabolism .

Mode of Action

It is known that similar compounds inhibit mitochondrial respiration, leading to a reduction of energy-rich atp that supports essential processes in the fungal cell .

Biochemical Pathways

The compound likely affects the biochemical pathways related to energy production in the fungal cell. By inhibiting mitochondrial respiration, it disrupts the production of ATP, an essential molecule for energy transfer within the cell .

Pharmacokinetics

Similar compounds are known to be absorbed and distributed throughout the organism, metabolized to various extents, and excreted .

Result of Action

The result of the compound’s action is the inhibition of fungal growth. By disrupting energy production within the fungal cell, the compound prevents the cell from carrying out essential processes, leading to its eventual death .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability. Temperature can also influence the compound’s stability and its rate of metabolism within the organism .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

4-(4-chlorophenyl)-2-methyl-1,2,4-triazole-3-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3S/c1-12-9(14)13(6-11-12)8-4-2-7(10)3-5-8/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYWXOLOQRAUPAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=S)N(C=N1)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-chlorophenyl)-2-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-((3-(dimethylamino)propyl)(4-methylbenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2425383.png)

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxo-2-pyrrolidin-1-ylacetamide](/img/structure/B2425385.png)

![(1-{4-[(prop-2-yn-1-yl)amino]phenyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B2425392.png)

![2-(2,4-dichlorophenoxy)-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2425393.png)

![4-({[(4-Fluorophenyl)methyl]amino}methyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol](/img/structure/B2425403.png)

![3-Methyl-2-[[1-[(1-methylpyrazol-4-yl)methyl]piperidin-4-yl]methoxy]pyridine;dihydrochloride](/img/structure/B2425404.png)